2,3,4-Trifluorophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4F3N and its molecular weight is 171.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
2,3,4-Trifluorophenylacetonitrile is a versatile compound in organic synthesis, offering unique reactivities due to the presence of the trifluoromethyl group. For instance, it serves as a precursor for synthesizing trifluoromethylated analogues of dihydroorotic acid, highlighting its utility in creating compounds with potential biological activities (Sukach et al., 2015). Moreover, its reactivity has been exploited in the formation of trifluoromethyl aryl sulfides, demonstrating its broad applicability in introducing fluorinated motifs into aromatic systems, which are pivotal in drug design and development (Adams & Clark, 2000).
Catalysis and Mechanistic Studies
In catalysis, the fluorination of molecules is a critical area, where compounds like this compound are instrumental. For example, studies on a catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation reveal the intricacies of fluorination reactions, showcasing the potential of fluorinated compounds in enhancing reaction pathways for synthesizing fluorinated molecules, which are highly sought after in pharmaceuticals and agrochemicals (Levin et al., 2017).
Material Science Applications
In the realm of materials science, this compound's derivatives show potential in creating advanced materials. For example, the synthesis of novel arylamine materials for organic light-emitting devices (OLEDs) demonstrates the impact of fluorinated compounds on electronic properties, potentially leading to more efficient and durable OLEDs (Li et al., 2012).
Analytical and Environmental Applications
In analytical chemistry, the development of methods for detecting genotoxic impurities in pharmaceutical compounds is crucial for ensuring drug safety. Research into quantifying genotoxic impurities and their precursors in fluconazole samples by liquid chromatography–tandem mass spectrometry underscores the importance of accurate, sensitive analytical techniques for monitoring potentially harmful substances in drugs, where derivatives of this compound could be utilized as standards or reagents (Devanna & Reddy, 2016).
Mechanism of Action
Safety and Hazards
2,3,4-Trifluorophenylacetonitrile is classified as acutely toxic via dermal, inhalation, and oral routes . It is advised to avoid all personal contact, including inhalation . In case of contact with skin or eyes, it should be washed out immediately with fresh running water . If swallowed, do NOT induce vomiting .
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGADPADDLWFSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380727 |
Source
|
Record name | 2,3,4-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-13-9 |
Source
|
Record name | 2,3,4-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.